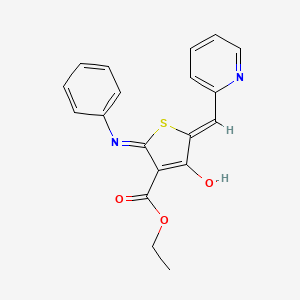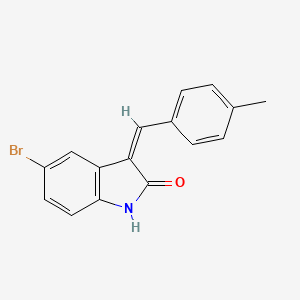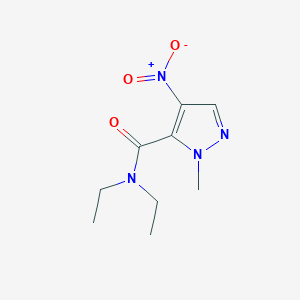![molecular formula C24H20ClNO7 B11608018 {2-chloro-6-methoxy-4-[3-(methoxycarbonyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridin-4-yl]phenoxy}acetic acid](/img/structure/B11608018.png)
{2-chloro-6-methoxy-4-[3-(methoxycarbonyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridin-4-yl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-CHLORO-6-METHOXY-4-[3-(METHOXYCARBONYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDIN-4-YL]PHENOXY}ACETIC ACID is a complex organic compound with a unique structure that includes a chlorinated methoxyphenyl group, a methoxycarbonyl group, and an indeno[1,2-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-CHLORO-6-METHOXY-4-[3-(METHOXYCARBONYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDIN-4-YL]PHENOXY}ACETIC ACID typically involves multiple steps, including the formation of the indeno[1,2-b]pyridine core, chlorination, and methoxylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{2-CHLORO-6-METHOXY-4-[3-(METHOXYCARBONYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDIN-4-YL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
2-{2-CHLORO-6-METHOXY-4-[3-(METHOXYCARBONYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDIN-4-YL]PHENOXY}ACETIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-CHLORO-6-METHOXY-4-[3-(METHOXYCARBONYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDIN-4-YL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and affecting various cellular processes. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-CHLORO-6-METHOXY-4-[3-(METHOXYCARBONYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDIN-4-YL]PHENOXY}ACETAMIDE
- 2-{2-CHLORO-6-METHOXY-4-[3-(METHOXYCARBONYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDIN-4-YL]PHENOXY}ETHANOL
Uniqueness
What sets 2-{2-CHLORO-6-METHOXY-4-[3-(METHOXYCARBONYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDIN-4-YL]PHENOXY}ACETIC ACID apart from similar compounds is its specific combination of functional groups and its unique indeno[1,2-b]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H20ClNO7 |
|---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
2-[2-chloro-6-methoxy-4-(3-methoxycarbonyl-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridin-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C24H20ClNO7/c1-11-18(24(30)32-3)19(20-21(26-11)13-6-4-5-7-14(13)22(20)29)12-8-15(25)23(16(9-12)31-2)33-10-17(27)28/h4-9,19,26H,10H2,1-3H3,(H,27,28) |
InChI Key |
ZQKKALIAPNPBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)Cl)OCC(=O)O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3-chlorophenyl)carbamoyl]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B11607938.png)
![(5Z)-2-imino-1-methyl-5-[(3-methylthiophen-2-yl)methylidene]imidazolidin-4-one](/img/structure/B11607952.png)


![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11607958.png)
![N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11607960.png)
![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(1-phenylethyl)acetamide](/img/structure/B11607985.png)
![2-ethoxyethyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11607989.png)
![7-cyclohexyl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607992.png)
![(7Z)-7-(3-bromobenzylidene)-3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607995.png)
![[(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11607996.png)

![Methyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11608004.png)
![(7Z)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11608016.png)
